REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]([C:12]2[CH:17]=[CH:16][C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:14][CH:13]=2)=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:5])C.CO.O.O.[OH-].[Li+]>C1COCC1>[C:18]([C:15]1[CH:16]=[CH:17][C:12]([C:7]2[C:6]([C:4]([OH:5])=[O:3])=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:13][CH:14]=1)([CH3:21])([CH3:19])[CH3:20] |f:3.4.5|
|
Name
|
Lithium hydroxide monohydrate
|
Quantity
|
7.36 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted three times with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted three times with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined EtOAc layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The solid residue was triturated with hexane
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.7 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |